7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxobicyclo[321]octane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a ketone and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride typically involves the reaction of a bicyclic ketone with thionyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate chlorosulfonate, which then undergoes elimination to form the desired carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of thionyl chloride in large quantities requires careful handling and appropriate safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic acids: Formed from oxidation reactions.
Scientific Research Applications
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The ketone group can participate in reduction and oxidation reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
7-Oxobicyclo[3.2.1]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
7-Oxobicyclo[3.2.1]octane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
7-Oxobicyclo[3.2.1]octane-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride.
Uniqueness
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride is unique due to the presence of both a ketone and a carbonyl chloride functional group. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
411213-70-2 |
---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
7-oxobicyclo[3.2.1]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO2/c10-8(12)9-3-1-2-6(5-9)4-7(9)11/h6H,1-5H2 |
InChI Key |
OFGVNRFUUQSMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C(C1)(C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.